Cas no 122547-72-2 (4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-,(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-)

4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-,(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)- structure
122547-72-2 structure
Product Name:4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-,(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-
N.o CAS:122547-72-2
MF:C29H44O8
MW:520.654870033264
CID:149729
PubChem ID:5281897
Update Time:2025-04-19

4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-,(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)- Propriedades químicas e físicas

Nomes e Identificadores

    • 4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-,(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-
    • 4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimet...
    • SORAPHEN A
    • (1R,2S,5S,10R,11R,12E,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one (non-preferred name)
    • (1R,2S,5S,10S,11R,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one (non-preferred name)
    • (2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl
    • C11300
    • (1S,2S,3Z,5R,6S,11S,14S,15R,16R,17S,18S)-15,17-dihydroxy-5,6,16-trimethoxy-2,14,18-trimethyl-11-phenyl-12,19-dioxabicyclo[13.3.1]nonadec-3-en-13-one
    • US11375716, Soraphen A
    • 1w96
    • (1S,2S,3E,5R,6S,11S,14S,15R,16R,17S,18S)-15,17-dihydroxy-5,6,16-trimethoxy-2,14,18-trimethyl-11-phenyl-12,19-dioxabicyclo[13.3.1]nonadec-3-en-13-one
    • 3jrx
    • DTXSID00869674
    • (1R,2S,5S,10S,11R,12Z,14S,15S,16S,17S,18R)-1,17-Dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one
    • Soraphen A1.alpha.
    • BDBM559872
    • Q21051153
    • (1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one (non-preferred name)
    • SCHEMBL975745
    • CHEMBL1235782
    • 122547-72-2
    • 4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one, 1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-, (1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-
    • (1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one
    • CHEBI:9200
    • S1A
    • 1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one
    • BCP25039
    • (1S,2S,3E,5R,6S,11S,14S,15S,16S,17R,18R)-15,17-dihydroxy-5,6,16-trimethoxy-2,14,18-trimethyl-11-phenyl-12,19-dioxabicyclo[13.3.1]nonadec-3-en-13-one
    • DB02859
    • C11300;S1A
    • Soraphen A1alpha
    • Soraphen beta
    • Soraphen A1α
    • Inchi: 1S/C29H44O8/c1-18-16-17-24(34-5)23(33-4)15-11-10-14-22(21-12-8-7-9-13-21)36-28(31)20(3)29(32)27(35-6)25(30)19(2)26(18)37-29/h7-9,12-13,16-20,22-27,30,32H,10-11,14-15H2,1-6H3/b17-16+/t18-,19-,20+,22-,23-,24+,25-,26-,27+,29+/m0/s1
    • Chave InChI: WPMGNXPRKGXGBO-OFQQMTDKSA-N
    • SMILES: O1[C@@]2([C@@H](C(=O)O[C@H](C3C=CC=CC=3)CCCC[C@@H]([C@@H](C=C[C@H](C)[C@H]1[C@@H](C)[C@@H]([C@H]2OC)O)OC)OC)C)O |t:20|

Propriedades Computadas

  • Massa Exacta: 520.304
  • Massa monoisotópica: 520.304
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 37
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 737
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 10
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 104A^2
  • XLogP3: 3.5

Propriedades Experimentais

  • Densidade: 1.16
  • Ponto de ebulição: 673.1°Cat760mmHg
  • Ponto de Flash: 213.7°C
  • Índice de Refracção: 1.541

4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-,(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)- Literatura Relacionada

Fornecedores recomendados
上海嵘奥生物技术有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel